molecular formula C8H10ClN3O B1331396 4-(6-Chloropyrimidin-4-yl)morpholine CAS No. 22177-92-0

4-(6-Chloropyrimidin-4-yl)morpholine

Cat. No.: B1331396
CAS No.: 22177-92-0
M. Wt: 199.64 g/mol
InChI Key: CFOBQJWOZVMWBR-UHFFFAOYSA-N
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Description

4-(6-Chloropyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C8H10ClN3O. It is a derivative of pyrimidine, a six-membered ring compound containing nitrogen atoms at positions 1 and 3. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyrimidin-4-yl)morpholine typically involves the reaction of 6-chloropyrimidine with morpholine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyrimidin-4-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Mechanism of Action

The mechanism of action of 4-(6-Chloropyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(6-Chloropyrimidin-4-yl)morpholine include:

Uniqueness

This compound is unique due to its specific combination of a pyrimidine ring with a morpholine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-(6-chloropyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOBQJWOZVMWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355297
Record name 4-(6-chloropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22177-92-0
Record name 4-(6-chloropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(6-chloropyrimidin-4-yl)morpholine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

45.0 g (302.1 mmol) of 4,6-dichloropyrimidine are initially charged in 450 ml of water. 26.3 g (302.1 mmol) of morpholine are added, and the mixture is stirred at 90° C. for 16 h. The mixture is then cooled to 0° C., and the precipitate formed is filtered off. The precipitate is washed once with 50 ml of water and air-dried.
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Synthesis routes and methods II

Procedure details

To a solution of 4-(4,6-dichloropyrimidin-2-yl)morpholine (1.0 equiv.) in EtOH:THF (1:1, 0.25 M) was added thiomorpholine 1,1-dioxide (1.0 equiv.) in one portion. The resulting mixture was heated to 100° C. for 42 h. The resulting mixture was then cooled to RT and concentrated in vacuo to yield an off white solid in The reaction mixture was then concentrated in vacuo and dried under high vacuum over 20 h to yield 4-(6-chloropyrimidin-4-yl)morpholine as a white solid in 97% yield. LCMS (m/z) (M+H)=333.0/334.9, Rt=0.68 min.
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Synthesis routes and methods III

Procedure details

To a solution of 4,6-dichloropyrimidine (1.0 equiv.) in EtOH (0.44 M) was added morpholine (1.0 equiv.) followed by triethylamine (1.10 equiv.). The resulting mixture was stirred at RT for 16 hours. The reaction mixture was then concentrated in vacuo and dried under high vacuum over 20 h to yield 4-(6-chloropyrimidin-4-yl)morpholine as a white solid in 93% yield. LCMS (m/z) (M+H)=200.0/201.8, Rt=0.35 min. 1H NMR (400 MHz, ) δ ppm 3.53-3.71 (m, 4H) 3.72-3.83 (m, 4H) 6.51 (s, 1H) 8.39 (s, 1H) 11.75 (br. s., 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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